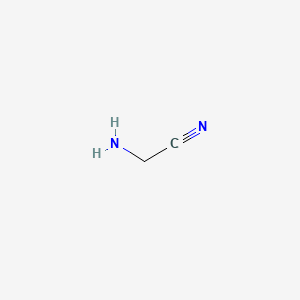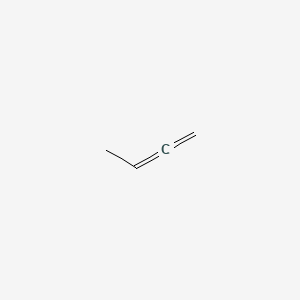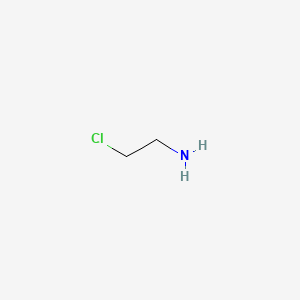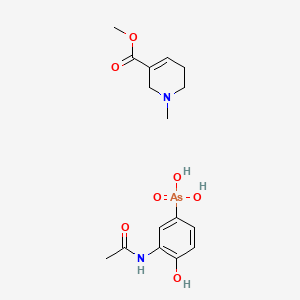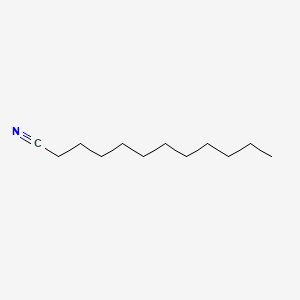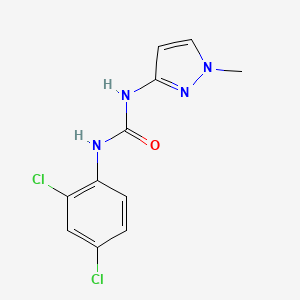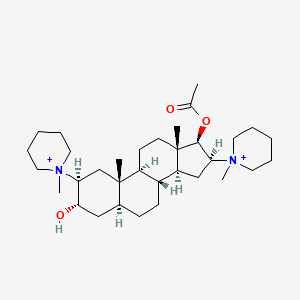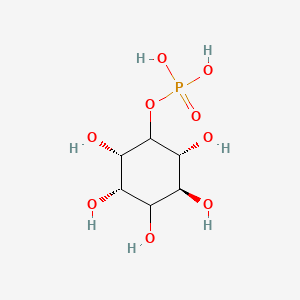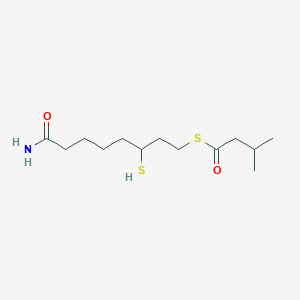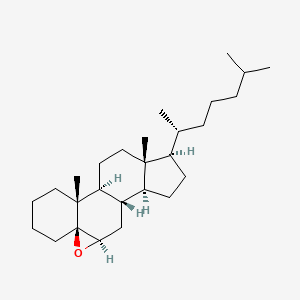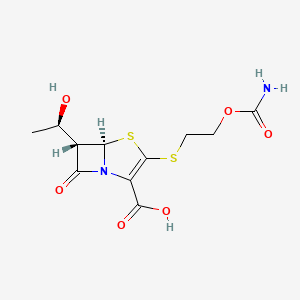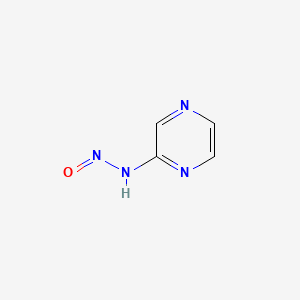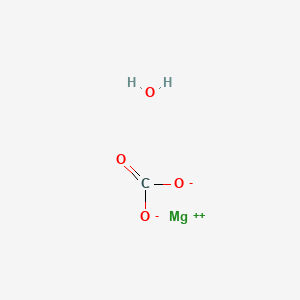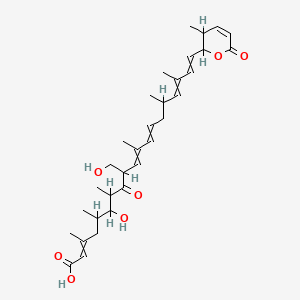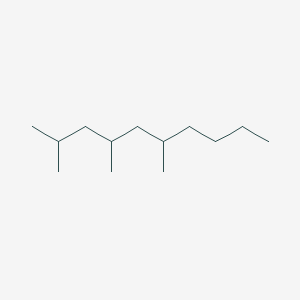
2,4,6-Trimethyldecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decane, 2,4,6-trimethyl- is an alkane.
Aplicaciones Científicas De Investigación
Gas Separation Applications : A study by Abdulhamid et al. (2021) discusses the synthesis of a sulfonic acid-functionalized trimethyl-substituted polyimide for gas separation. This polyimide displayed enhanced selectivity for CO2/CH4, indicating its potential application in gas separation technologies.
3D Printing of Modified-Release Dosage Forms : In the field of pharmaceuticals, Wang et al. (2016) explored the use of stereolithography (SLA) 3D printing for creating drug-loaded tablets. They used trimethyl-substituted compounds as part of the printing process, showcasing the potential of this chemical in advanced drug delivery systems.
Biomarker Discovery for Type 2 Diabetes Mellitus : Yan et al. (2014) identified distinct metabolic signatures in the exhaled breath of type 2 diabetes patients, including 2,4,6-Trimethyldecane. This discovery points towards the application of trimethyl-substituted compounds in non-invasive diagnostics.
Organosilicon Chemistry : In a 2004 study, Daiß et al. discussed the use of the Si-2,4,6-Trimethoxyphenyl moiety as a novel protecting group in synthetic organosilicon chemistry, highlighting its potential applications in the synthesis of complex silicon-based compounds.
Cationic Polymerization : Research by Mayr et al. (2005) focused on the kinetics of the reactions of benzhydryl cations with 2,4,6-trimethylstyrene, contributing to our understanding of cationic polymerization in the context of polymer science.
Photocatalysis and Material Science : A study conducted by Liu et al. (2016) investigated the oxidation reaction of 2,4,6-Trimethylbenzoquinone using magnetic nano-catalysts, revealing applications of trimethyl-substituted compounds in green chemistry and material science.
Synthesis and Application in Chemistry : The synthesis methods and applications of related trimethyl compounds, such as 2,4,6-trimethyl benzoic acid, were reviewed by Jia-lian (2002), offering insight into their industrial and chemical applications.
Propiedades
Nombre del producto |
2,4,6-Trimethyldecane |
|---|---|
Fórmula molecular |
C13H28 |
Peso molecular |
184.36 g/mol |
Nombre IUPAC |
2,4,6-trimethyldecane |
InChI |
InChI=1S/C13H28/c1-6-7-8-12(4)10-13(5)9-11(2)3/h11-13H,6-10H2,1-5H3 |
Clave InChI |
NPHSALVLRUCAFH-UHFFFAOYSA-N |
SMILES |
CCCCC(C)CC(C)CC(C)C |
SMILES canónico |
CCCCC(C)CC(C)CC(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



